

An In-depth Technical Guide to AF 568 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

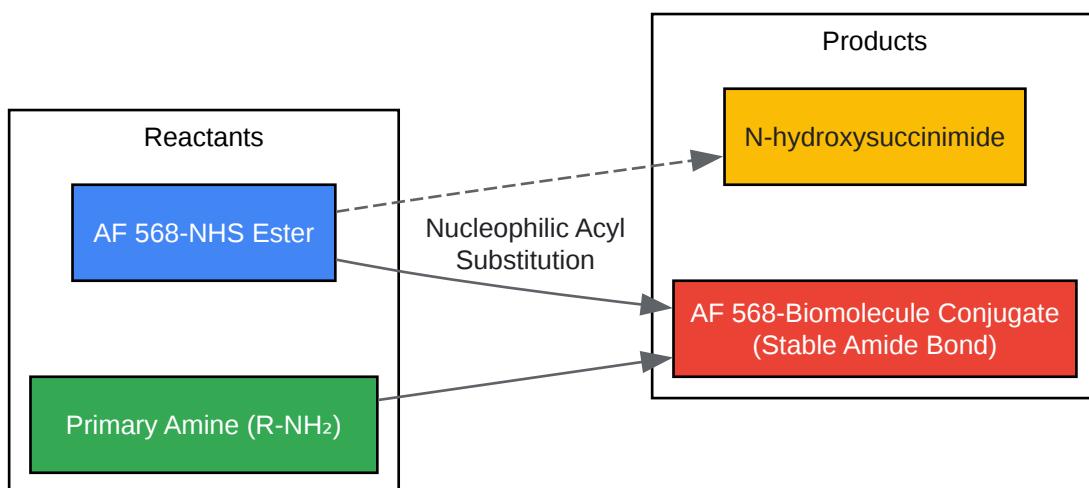
Compound Name: AF 568 NHS ester

Cat. No.: B12368988

[Get Quote](#)

For researchers, scientists, and drug development professionals, the use of fluorescent labeling reagents is a cornerstone of modern molecular and cellular analysis. Among these, **AF 568 NHS ester** has emerged as a widely utilized tool for the covalent labeling of biomolecules. This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Properties and Molecular Weight


AF 568 is a bright, orange-fluorescent dye that is spectrally similar to other rhodamine-based dyes. The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive labeling reagent, enabling the formation of stable amide bonds with primary amines present in proteins, amine-modified oligonucleotides, and other molecules.^{[1][2][3]} It is important to note that while "AF 568" is often used as a generic name, the precise chemical structure and, consequently, the molecular weight can vary between suppliers. The most commonly cited molecular weight for **AF 568 NHS ester** and its direct equivalents is approximately 791.8 g/mol.^{[1][2][3][4][5]} However, other variants exist, highlighting the importance of consulting supplier-specific documentation.

A summary of the key quantitative data for commercially available **AF 568 NHS ester** and its equivalents is presented below.

Property	Value	Source(s)
Molecular Weight	791.8 g/mol	[1] [2] [4] [5] [6]
994.2 g/mol (for $C_{49}H_{63}N_5O_{13}S_2$)	[7]	
Excitation Maximum	578 nm	[1] [2] [8]
579 nm	[4]	
572 nm	[9]	
Emission Maximum	602 nm	[1] [2] [8]
603 nm	[4]	
598 nm	[9]	
Extinction Coefficient	88,000 $cm^{-1}M^{-1}$	[1] [2] [3]
Optimal pH for Labeling	8.3 - 8.5	[7] [10] [11]
Solubility	Water, DMSO, DMF	[3] [7]

Chemical Reaction and Mechanism

The utility of **AF 568 NHS ester** lies in its ability to covalently attach to biomolecules. This is achieved through the reaction of the NHS ester with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[\[7\]](#)

[Click to download full resolution via product page](#)

Figure 1: Reaction of **AF 568 NHS Ester** with a Primary Amine.

Experimental Protocols

A generalized protocol for labeling proteins with **AF 568 NHS ester** is provided below. It is important to note that optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Protein Labeling with AF 568 NHS Ester

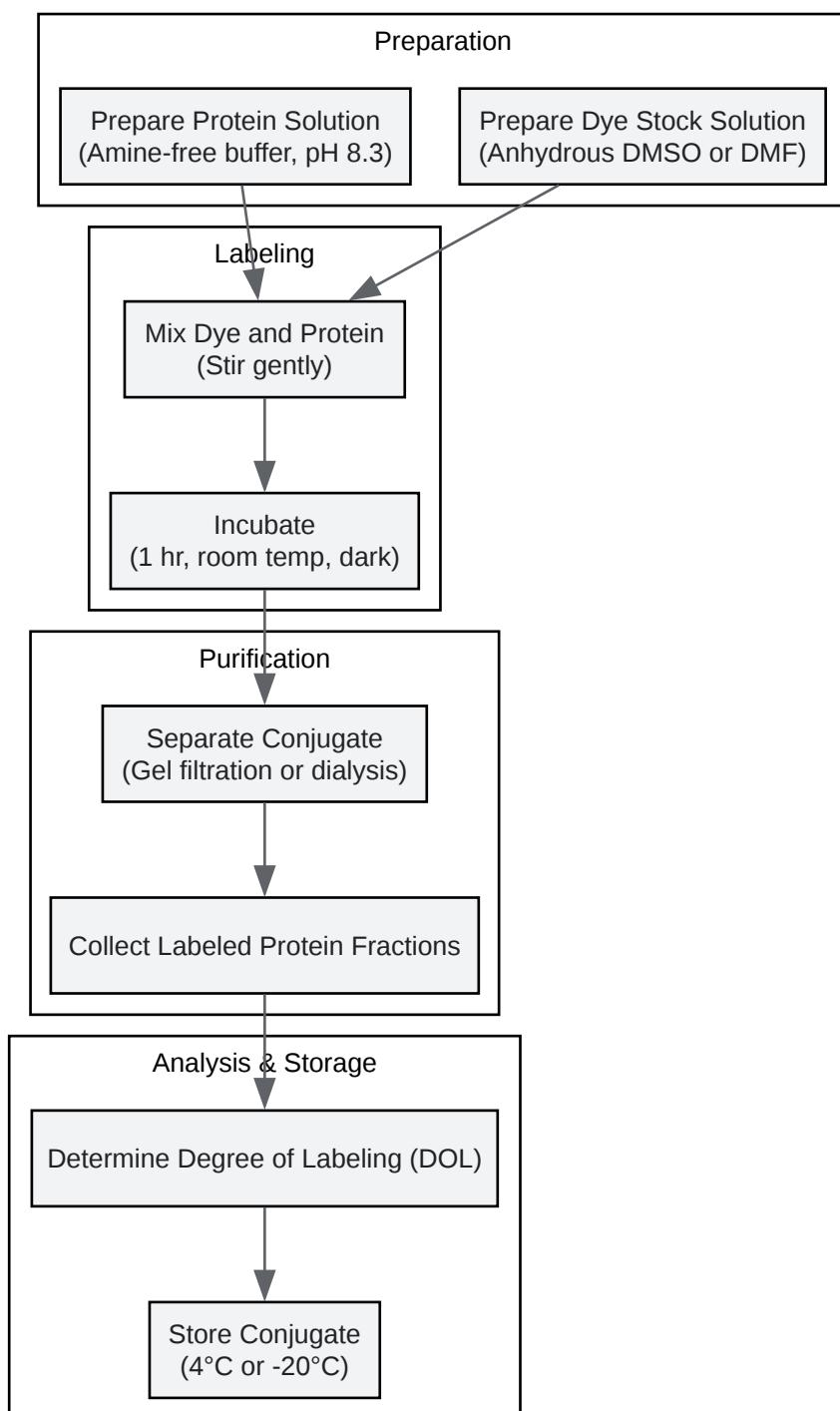
1. Preparation of Reagents:

- Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[1][2] The protein concentration should ideally be at least 2 mg/mL.[1][2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.[12]
- Dye Stock Solution: Immediately before use, dissolve the **AF 568 NHS ester** in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[13]

2. Labeling Reaction:

- Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.[12]
- Incubate the reaction for 1 hour at room temperature, protected from light.[1][2]

3. Purification of the Conjugate:


- Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1][12]
- Collect the fractions containing the colored conjugate, which will elute first.[12]

4. Determination of Degree of Labeling (DOL):

- The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~578 nm).

5. Storage:

- Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage.[12][13] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[13]

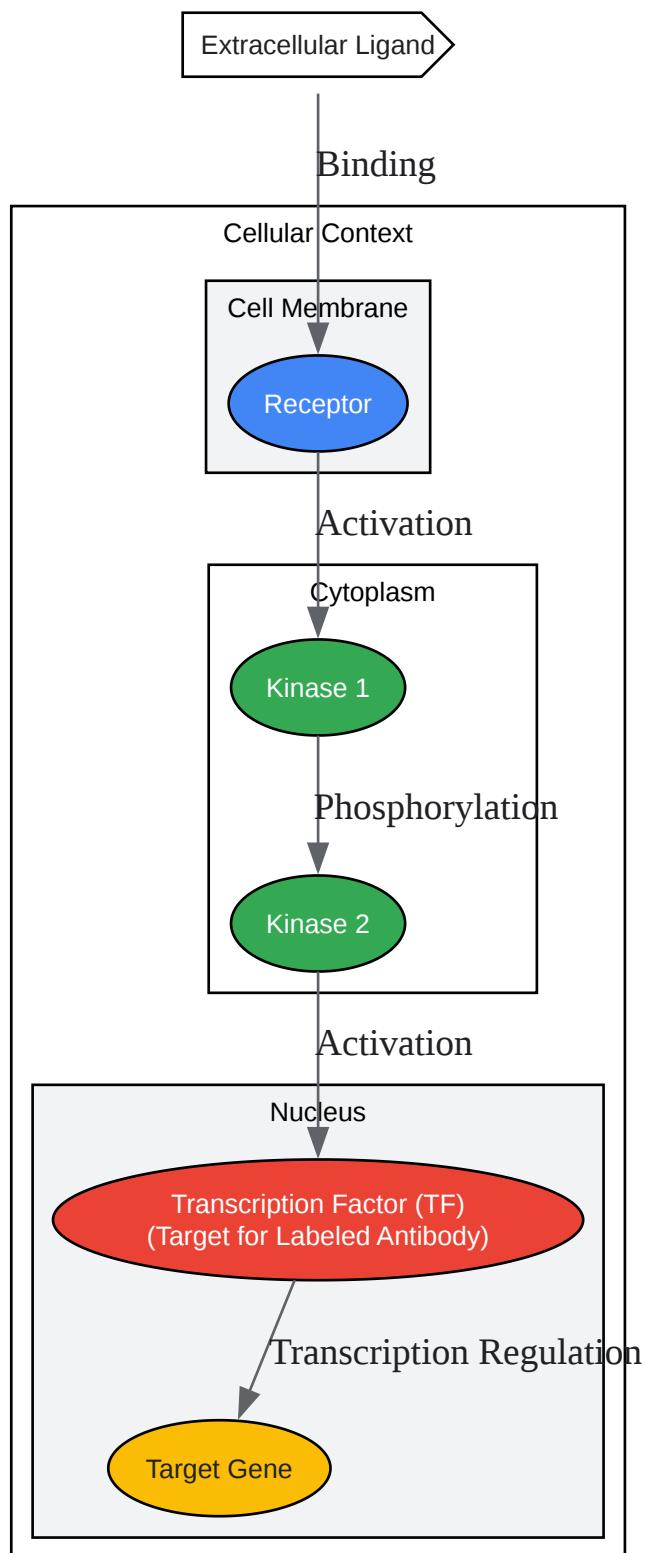

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Protein Labeling.

Applications in Research

The bright fluorescence and photostability of AF 568 make it a versatile tool for a wide range of applications in biological research.^{[1][2]} Labeled proteins, antibodies, and other biomolecules can be used to visualize cellular structures and processes.

For instance, an antibody labeled with AF 568 can be used in immunofluorescence microscopy to detect a specific protein within a cell. This can be part of a larger signaling pathway investigation where the localization and abundance of a protein of interest are monitored under different cellular conditions.

[Click to download full resolution via product page](#)**Figure 3:** Generic Signaling Pathway Visualization.

In this hypothetical signaling pathway, an antibody conjugated to AF 568 could be used to visualize the translocation of the transcription factor (TF) to the nucleus upon activation of the pathway. This provides spatial and potentially quantitative information about the cellular response to a stimulus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 2. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 3. vectorlabs.com [vectorlabs.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. APDye Fluor 568 | Alexa Fluor 568 equivalent | AxisPharm [axispharm.com]
- 6. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]
- 8. abpbio.com [abpbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fluidic.com [fluidic.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- To cite this document: BenchChem. [An In-depth Technical Guide to AF 568 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12368988#af-568-nhs-ester-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com